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Compound of Interest

Compound Name: 2-lodo-4-methoxybenzoic acid

Cat. No.: B1338052

This guide provides a detailed analysis of the spectroscopic data for 2-lodo-4-
methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in
drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) data based on analogous compounds, alongside available Mass Spectrometry
(MS) information. Furthermore, it includes comprehensive experimental protocols for acquiring
such spectroscopic data and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key predicted and available spectroscopic data for 2-lodo-
4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Spectral Data (Predicted)

The 'H NMR spectrum of 2-lodo-4-methoxybenzoic acid is predicted to show distinct signals
for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical
shifts (&) are influenced by the electron-donating methoxy group and the electron-withdrawing
and sterically bulky iodo and carboxylic acid groups.
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] Predicted Chemical Shift (d) ) o
Proton Assignment _ Predicted Multiplicity
in ppm (Solvent: CDCls)

-COOH ~10-13 Singlet (broad)
Aromatic H (H-3) ~7.5-7.7 Doublet

Aromatic H (H-5) ~7.3-7.5 Doublet of doublets
Aromatic H (H-6) ~7.9-8.1 Doublet

-OCHs ~3.9 Singlet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and
concentration and often appears as a broad singlet.

13C NMR (Carbon-13 NMR) Spectral Data (Predicted)

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The
predicted chemical shifts are as follows:

_ Predicted Chemical Shift (8) in ppm (Solvent:
Carbon Assignment

CDCls)
C=0 ~168-172
Ar-C (ipso, attached to -COOH) ~130-135
Ar-C (ipso, attached to -I) ~90-95
Ar-C (ortho to -COOH) ~138-142
Ar-C (ortho to -OCHs) ~115-120
Ar-C (meta to -COOH, ortho to -I) ~122-126
Ar-C (ipso, attached to -OCH?3) ~160-164
-OCHs ~56

Infrared (IR) Spectroscopy
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The IR spectrum of 2-lodo-4-methoxybenzoic acid is expected to display characteristic

absorption bands for the carboxylic acid and methoxy functional groups.

Functional Group

Predicted Absorption Range

Vibration Mode

(cm~)
O-H (Carboxylic acid) 2500-3300 (broad) Stretching
C-H (Aromatic) 3000-3100 Stretching
C=0 (Carboxylic acid) 1680-1710 Stretching
C=C (Aromatic) 1580-1620 Stretching
C-O (Ether and Acid) 1200-1300 Stretching
C-l 500-600 Stretching

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation

pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 2-

lodo-4-methoxybenzoic acid are presented below.[1]

Adduct m/z
[M+H]* 278.95128
[M+Na]* 300.93322
[M-H]- 276.93672
+ 4 .
[M+NHa]* 295.97782
[M+K]* 316.90716

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data

presented.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of solid 2-lodo-4-methoxybenzoic acid is
dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs; or
Dimethyl sulfoxide-de, DMSO-ds) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300
MHz or higher for *H NMR, is used.

'H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width that covers the expected range of chemical shifts (typically 0-15 ppm), and a
relaxation delay of 1-5 seconds between pulses.

13C NMR Acquisition: A proton-decoupled 3C experiment is conducted. Due to the lower
natural abundance and smaller gyromagnetic ratio of 13C, a greater number of scans and a
longer acquisition time are typically required compared to *H NMR. The spectral width
usually covers 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 2-lodo-4-methoxybenzoic acid, the Attenuated
Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is
placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be
prepared by grinding a small amount of the sample with dry KBr and pressing the mixture
into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
recorded. The sample is then scanned, and the background is automatically subtracted. The
spectrum is typically recorded over a range of 4000 to 400 cm~1,

Mass Spectrometry (MS)

Sample Introduction: For a solid organic compound, direct infusion or introduction via a solid
probe with heating can be used. Alternatively, the sample can be dissolved in a suitable
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solvent and introduced via liquid chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) is a common soft ionization technique for polar
molecules like carboxylic acids, which can be analyzed in either positive or negative ion
mode.

o Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, is
used to separate the ions based on their mass-to-charge ratio.

o Data Acquisition: The detector records the abundance of ions at each m/z value, generating
a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxybenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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